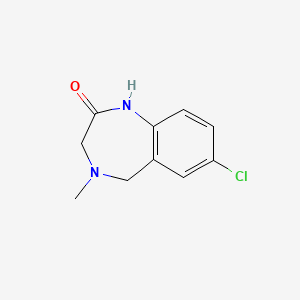
7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a member of the benzodiazepine family, which is known for its significant pharmacological properties. This compound is structurally related to other well-known benzodiazepines and is used in various therapeutic applications, particularly in the treatment of central nervous system disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one typically involves the condensation of benzodiazepines with isocyanide reagents. One common method includes the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate under mild conditions to form imidazobenzodiazepine intermediates . These intermediates can then be further processed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound often involves scalable methods that ensure high yield and purity. The use of isocyanide reagents in a one-pot condensation reaction is a preferred approach due to its efficiency and reduced number of synthetic steps .
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert ketones or aldehydes to alcohols.
Substitution: Commonly involves the replacement of a hydrogen atom with another functional group.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Applications De Recherche Scientifique
7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on various biological systems, particularly the central nervous system.
Medicine: Employed in the development of therapeutic agents for anxiety, insomnia, and other CNS disorders.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The compound exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of neurons and a calming effect on the central nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Midazolam: Known for its use as an anesthetic and sedative.
Alprazolam: Commonly used for the treatment of anxiety and panic disorders.
Uniqueness
7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its synthesis and reactivity also differ from other benzodiazepines, making it a valuable compound in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C10H11ClN2O |
|---|---|
Poids moléculaire |
210.66 g/mol |
Nom IUPAC |
7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C10H11ClN2O/c1-13-5-7-4-8(11)2-3-9(7)12-10(14)6-13/h2-4H,5-6H2,1H3,(H,12,14) |
Clé InChI |
ZTFNKZQRPPMCSM-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2=C(C=CC(=C2)Cl)NC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















